molecular formula C10H20NO6P B12717655 Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester CAS No. 152819-35-7

Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester

Cat. No.: B12717655
CAS No.: 152819-35-7
M. Wt: 281.24 g/mol
InChI Key: YLLCFUXEWITPGF-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester is a complex organic compound with a unique structure that combines elements of butanoic acid, acetylamino groups, and dimethoxyphosphinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester typically involves multiple steps, starting with the preparation of the butanoic acid derivative. The acetylamino group is introduced through acetylation reactions, while the dimethoxyphosphinyl group is added via phosphorylation reactions. Common reagents used in these reactions include acetic anhydride for acetylation and dimethyl phosphite for phosphorylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethoxyphosphinyl group may influence the compound’s reactivity and stability. These interactions can affect various biochemical processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-(acetylamino)-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

152819-35-7

Molecular Formula

C10H20NO6P

Molecular Weight

281.24 g/mol

IUPAC Name

2-dimethoxyphosphorylethyl 4-acetamidobutanoate

InChI

InChI=1S/C10H20NO6P/c1-9(12)11-6-4-5-10(13)17-7-8-18(14,15-2)16-3/h4-8H2,1-3H3,(H,11,12)

InChI Key

YLLCFUXEWITPGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)OCCP(=O)(OC)OC

Origin of Product

United States

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